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molecular formula C11H22ClNO2 B8578152 EINECS 256-193-9 CAS No. 45117-80-4

EINECS 256-193-9

Cat. No. B8578152
M. Wt: 235.75 g/mol
InChI Key: NDCAQOIUIIGHEU-UHFFFAOYSA-M
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Patent
US04256822

Procedure details

Alternatively, the objective mono- or co-polymers are obtained by the following procedure. As an example, dimethyl sulfate or methyl chloride was added to an ethereal β-diethylaminoethyl methacrylate solution and then the resulting solution was kept in an ice-water bath for several hours to yield a viscous quaternary ammonium salt compound, β-methacryloxyethyl diethylmethyl ammonium methosulfate or β-methacryloxyethyl diethylmethyl ammonium chloride. The thus produced quaternary ammonium salt monomer or its mixture with other co-polymerizable vinyl monomer was subjected to a further reaction at about 60° C. overnight after addition of a polymerization initiator such as hydrogen peroxide to yield the desired mono- or co-polymers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(OC)(O[CH3:5])(=O)=O.C[Cl:9].[C:10]([O:15][CH2:16][CH2:17][N:18]([CH2:21][CH3:22])[CH2:19][CH3:20])(=[O:14])[C:11]([CH3:13])=[CH2:12]>>[C:10]([O:15][CH2:16][CH2:17][N+:18]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH3:5])(=[O:14])[C:11]([CH3:13])=[CH2:12].[Cl-:9].[C:10]([O:15][CH2:16][CH2:17][N+:18]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH3:5])(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, the objective mono- or co-polymers are obtained by the following procedure
WAIT
Type
WAIT
Details
the resulting solution was kept in an ice-water bath for several hours

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC[N+](C)(CC)CC
Name
Type
product
Smiles
[Cl-].C(C(=C)C)(=O)OCC[N+](C)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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